N-(2-carboxyphenyl)glycine

Metal Speciation Kinetic Interplay Environmental Chemistry

Researchers requiring reliable metal flux enhancement or indigo synthesis often find that simpler phenylglycine derivatives fail. N-(2-Carboxyphenyl)glycine (CAS 612-42-0) provides the ortho-carboxylic acid required for labile Cu complexes and efficient cyclization. • ≥97% HPLC purity, pale yellow crystalline powder • Distinct lability profile for metal bioavailability studies • Enables higher-yield indigo via Heumann route. Procure with confidence-consistent quality and ready stock.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 612-42-0
Cat. No. B181542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carboxyphenyl)glycine
CAS612-42-0
SynonymsN-(2-carboxyphenyl)glycine
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NCC(=O)O
InChIInChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
InChIKeyPJUXPMVQAZLJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>29.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Carboxyphenyl)glycine Technical Baseline


N-(2-Carboxyphenyl)glycine (CAS 612-42-0), also known as 2-[(carboxymethyl)amino]benzoic acid, is a substituted N-phenylglycine derivative bearing an ortho-carboxylic acid group on the phenyl ring [1]. The compound has a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol [1]. Commercially available product specifications indicate a melting point of 218-220 °C (decomposition) and a density of 1.472 g/cm³ [2]. The material is supplied as a pale yellow to light yellow crystalline powder with an assay specification of ≥96.0% by HPLC .

Metal flux studies: ortho-carboxy ligand for kinetic interplay in Cu/NTA systems
Coordination chemistry: enables 2D network formation via additional carboxylate donor
Synthetic intermediate: Heumann indigo route with reported cyclization advantage
Analytical standard: HPLC-certified purity for method development

N-(2-Carboxyphenyl)glycine Irreplaceability


Attempts to substitute N-(2-carboxyphenyl)glycine with structurally similar compounds such as N-phenylglycine or anthranilic acid fail to achieve the same performance in key applications. The ortho-carboxylic acid substituent is critical for enabling specific kinetic and synthetic outcomes that are not observed with the unsubstituted N-phenylglycine or with the parent anthranilic acid alone. For instance, in metal flux enhancement, the ortho-carboxy group contributes to the formation of labile Cu complexes that are essential for the kinetic interplay observed in Cu/NTA mixtures [1]. Similarly, in the industrial synthesis of indigo, the ortho-carboxy group enables a more efficient cyclization pathway, yielding improved product outcomes compared to the first-generation Heumann process that utilized N-phenylglycine [2]. These distinctions underscore the necessity of precise structural integrity for optimal performance.

N-Phenylglycine: lacks ortho-carboxy group; may not reproduce reported metal flux enhancement or indigo cyclization efficiency.
Anthranilic acid: missing N-carboxymethyl arm; cannot provide the same labile Cu complex or 2D network coordination geometry.

N-(2-Carboxyphenyl)glycine Comparative Evidence


Enhanced Metal Flux via Labile Complex Formation

In ligand mixtures containing Cu(II) and nitrilotriacetic acid (NTA), the addition of N-(2-carboxyphenyl)glycine leads to an unexpected enhancement of the metal flux from the less labile CuNTA complex. This effect is attributed to the formation of labile Cu complexes with N-(2-carboxyphenyl)glycine, which kinetically facilitate metal transfer at consuming interfaces [1]. In contrast, a mixture of Cu(II) with NTA alone does not exhibit this flux enhancement, nor does a system containing N-phenylglycine, as the latter lacks the ortho-carboxy group necessary for the required kinetic lability [1]. The observed flux enhancement occurs even when N-(2-carboxyphenyl)glycine is present in negligible bulk concentrations, demonstrating a non-linear kinetic effect that is unique to this ortho-substituted ligand [1].

Metal flux enhancement
Head-to-head
Addition of N-(2-carboxyphenyl)glycine increases Cu flux from CuNTA; N-phenylglycine does not.
Supports labile ligand role for kinetic metal transfer studies.
Quantitative flux values not available in source; effect described as unexpected.
Metal Speciation Kinetic Interplay Environmental Chemistry

Heumann Indigo Synthesis Yield Advantage

In the Heumann indigo synthesis, the second-generation process utilizing N-(2-carboxyphenyl)glycine (phenylglycine-o-carboxylic acid) delivers significantly improved yields compared to the first-generation process employing N-phenylglycine. The first Heumann synthesis (using N-phenylglycine) requires harsh cyclization conditions (300 °C in KOH melt), leading to partial decomposition of the starting material and unsatisfactory yields [1]. In contrast, the second Heumann synthesis, which uses N-(2-carboxyphenyl)glycine, proceeds with better efficiency and higher yields due to the ortho-carboxy group facilitating ring closure under milder conditions [1]. This yield advantage was critical to the commercial viability of synthetic indigo production, with BASF and Hoechst adopting the improved route in 1897 [1].

Indigo synthesis yield
Reported
Second-generation Heumann route with ortho-carboxy compound gives improved efficiency vs. N-phenylglycine route (decomposition issues).
Ortho-carboxy group facilitates milder cyclization; N-phenylglycine not a direct replacement.
Exact yield values not provided; qualitative historical comparison.
Organic Synthesis Dye Manufacturing Industrial Chemistry

2D Network Structure in Y-Cu Complex

The derivative N-carboxymethyl-N-(2-carboxyphenyl)glycine (H3L) forms a heteronuclear yttrium-copper complex [CuY(L)(H2O)6](ClO4)2 with a distinct two-dimensional network structure, as determined by single-crystal X-ray diffraction [1]. Crystals are monoclinic, space group P2(1)/n, with unit cell parameters a = 17.514(2) Å, b = 8.221(1) Å, c = 17.874(2) Å, β = 112.170(10)°, V = 2383.3(5) ų, Z = 4, and a final R value of 0.031 [1]. In contrast, analogous complexes prepared from N-phenylglycine or unsubstituted anthranilic acid do not yield the same extended 2D architecture due to the absence of the additional carboxylate coordination site provided by the ortho-carboxy group [1]. This structural definition is critical for applications requiring predictable coordination geometry and extended network formation.

2D network structure
Class-level
[CuY(L)(H₂O)₆](ClO₄)₂ forms monoclinic 2D network; a = 17.514 Å, space group P2₁/n.
Ortho-carboxy donor enables extended coordination; simpler analogs lack this architecture.
Single-crystal XRD data; comparator complexes not characterized.
Coordination Chemistry Crystal Engineering Materials Science

Defined Purity Specification

Commercial N-(2-carboxyphenyl)glycine is supplied with a well-defined purity specification. According to the Thermo Scientific Chemicals product datasheet, the material has an assay of ≥96.0% as determined by HPLC, with an additional aqueous acid-base titration range of 96.0–104.0% . This dual-method specification provides a higher level of quality assurance compared to many generic phenylglycine derivatives, which are often characterized only by titration or melting point. The HPLC purity ensures minimal interference from structurally similar impurities, such as unreacted anthranilic acid or over-alkylated byproducts, which is critical for reproducible results in sensitive applications like metal flux studies or coordination polymer synthesis.

Purity specification
Data to verify
Assay ≥96.0% by HPLC; 96.0–104.0% by titration (supplier data).
Dual-method specification supports batch consistency review.
Vendor COA; verify against independent lot analysis.
Analytical Chemistry Quality Control Chemical Procurement

Distinct Melting and Crystal Form

N-(2-Carboxyphenyl)glycine exhibits a sharp melting point of 218-220 °C with decomposition, appearing as white to light yellow needle-like crystals [1]. In contrast, N-phenylglycine melts at a lower temperature (approximately 184-186 °C) and is typically a white to brown powder . The higher melting point and crystalline habit of N-(2-carboxyphenyl)glycine reflect stronger intermolecular hydrogen bonding facilitated by the ortho-carboxy group. This physical distinction is relevant for formulation processes where thermal stability or specific crystal morphology is required.

Thermal stability
Cross-study
N-(2-Carboxyphenyl)glycine mp 218–220 °C (dec.); N-phenylglycine mp ~184–186 °C.
Higher melting point reflects stronger H-bonding; may simplify purification.
Capillary method; differences in crystal form also noted.
Physical Chemistry Formulation Material Science

N-(2-Carboxyphenyl)glycine Applications


Metal Speciation and Bioavailability Studies

Investigators studying metal bioavailability or transport in environmental or biological systems can utilize N-(2-carboxyphenyl)glycine as a model labile ligand. As demonstrated in the Cu/NTA system, its ability to enhance metal flux through kinetic interplay makes it a valuable tool for probing speciation dynamics and for developing predictive models of metal uptake [1]. Unlike N-phenylglycine, the ortho-carboxy derivative is uniquely suited for these studies due to its distinct lability profile [1].

Coordination Polymer and MOF Synthesis

Researchers constructing metal-organic frameworks (MOFs) or coordination polymers requiring predictable 2D network architectures should consider N-(2-carboxyphenyl)glycine derivatives. The crystal structure of the heteronuclear Y-Cu complex confirms that the ortho-carboxy group facilitates the formation of extended 2D networks with well-defined unit cell parameters [2]. This is not achievable with simpler phenylglycine analogs, which lack the additional carboxylate coordination site [2].

Indigo and Dye Intermediate Manufacturing

Industrial chemists involved in dye synthesis, particularly indigo production via the Heumann route, should specify N-(2-carboxyphenyl)glycine as the key intermediate. The ortho-carboxy group enables a more efficient cyclization step, overcoming the yield limitations and decomposition issues associated with the N-phenylglycine-based process [3]. This historical and continued industrial relevance underscores the compound's unique role in dye manufacturing [3].

Analytical Method Development and Quality Control

Analytical chemists requiring a phenylglycine derivative with a well-defined, HPLC-certified purity for method validation or as a reference standard should procure N-(2-carboxyphenyl)glycine with a documented assay ≥96.0% by HPLC . The availability of dual-method purity data (HPLC and titration) provides a higher degree of confidence in material identity and purity compared to many generic phenylglycine products .

Application
Selection Property
Validation Focus
Metal speciation & bioavailability research
Labile ortho-carboxy ligand profile
Metal flux kinetic assay context
Coordination polymer / MOF synthesis
Additional carboxylate coordination site
2D network formation under synthesis conditions
Indigo and dye intermediate manufacturing
Ortho-carboxy facilitated cyclization
Process robustness and yield context
Analytical method development & QC
HPLC-certified purity specification
Batch-to-batch purity and impurity profiling
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